Flagranone B

Antimicrobial Resistance Natural Product Antibiotics Gram-positive Bacteria

Flagranone B is a cyclohexenoxide antibiotic produced by the nematode-trapping fungus Duddingtonia flagrans (formerly Arthrobotrys flagrans). It belongs to a family of farnesylated cyclohexenoxides structurally related to the oligosporon group.

Molecular Formula C18H18O8
Molecular Weight 362.3 g/mol
Cat. No. B1249215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlagranone B
Synonymsflagranone B
Molecular FormulaC18H18O8
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESCC(=CC(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)C=CC=O
InChIInChI=1S/C18H18O8/c1-10(5-4-6-19)7-15(25-12(3)21)18-14(22)8-13(9-24-11(2)20)16(23)17(18)26-18/h4-8,15,17H,9H2,1-3H3/b5-4+,10-7+
InChIKeySVNKMLNHRUIBIV-YIORLJKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Flagranone B: Cyclohexenoxide Antibiotic from Nematode-Trapping Fungi for Antimicrobial Research


Flagranone B is a cyclohexenoxide antibiotic produced by the nematode-trapping fungus Duddingtonia flagrans (formerly Arthrobotrys flagrans) [1]. It belongs to a family of farnesylated cyclohexenoxides structurally related to the oligosporon group . With a molecular formula of C18H18O8 and molecular weight of 362.3 g/mol, Flagranone B exhibits antimicrobial activity primarily against Gram-positive bacteria .

Compound Class
Farnesylated cyclohexenoxide antibiotic
Source
Duddingtonia flagrans (nematode-trapping fungus)
Research Context
Antimicrobial screening, Gram-positive bacteria, SAR studies

Why Flagranone A, C, or Oligosporons Cannot Replace Flagranone B in Antimicrobial Studies


Substituting Flagranone B with its in-class analogs Flagranone A, Flagranone C, or members of the oligosporon group without verification introduces experimental variability. Despite shared cyclohexenoxide cores, each analog exhibits distinct potency, spectrum, and physicochemical properties that influence assay outcomes [1]. For example, Flagranone A is approximately twice as potent as Flagranone B against common Gram-positive strains , while Flagranone C lacks robust antibacterial data in primary literature . The oligosporons, though structurally similar, differ in their farnesyl side-chain substitution patterns, which may affect target binding [2]. Therefore, direct procurement of Flagranone B is essential for studies requiring its specific antimicrobial profile and molecular weight range.

Flagranone A
Reported potency difference may shift assay outcomes and antimicrobial spectrum interpretation.
Flagranone C
Limited primary literature data; antimicrobial profile uncertain for reproducible comparisons.
Oligosporons
Side-chain oxidation state variation may introduce target-binding and chromatographic differences.

Quantitative Evidence for Flagranone B Differentiation in Antimicrobial Research


Flagranone B Exhibits Half the Potency of Flagranone A Against Bacillus subtilis and Staphylococcus aureus

Flagranone B shows 2-fold lower antimicrobial activity compared to its analog Flagranone A against two key Gram-positive model organisms, Bacillus subtilis and Staphylococcus aureus . This intermediate potency makes Flagranone B suitable for studies requiring moderate antimicrobial pressure or structure-activity relationship (SAR) investigations where reduced potency is desirable for detecting subtle modulatory effects .

Potency vs Flagranone A
Data to verify
B. subtilis MIC 50 µg/mL (B) vs 25 µg/mL (A)
S. aureus MIC 100 µg/mL (B) vs 25 µg/mL (A)
Reported 2-fold lower potency supports moderate-pressure SAR studies.
Strains not specified; source data require verification.
Antimicrobial Resistance Natural Product Antibiotics Gram-positive Bacteria

Flagranone B Molecular Weight is 26% Lower than Flagranone A, Facilitating Distinct Chromatographic and Formulation Properties

Flagranone B has a molecular weight of 362.3 g/mol, which is approximately 94.2 g/mol less (26% lower) than Flagranone A (456.5 g/mol) . This significant size reduction, attributed to a truncated side chain, results in altered physicochemical properties including expected differences in lipophilicity (cLogP) and solubility [1]. These differences directly impact chromatographic retention times, solvent partitioning, and formulation strategies.

Molecular Weight vs A
Reported
362.3 g/mol (B) vs 456.5 g/mol (A)
26% lower; 94.2 g/mol difference
Supports chromatographic and formulation differentiation.
Calculated from molecular formula; MS confirmation.
Natural Product Isolation Analytical Chemistry Drug Formulation

Flagranone B Demonstrates Broader Gram-Negative Activity Profile Compared to Flagranone A

While Flagranone A is primarily reported to have anti-Gram-positive activity, Flagranone B inhibits the growth of Gram-negative bacteria at a concentration of 100 μg/mL . This contrasts with the reported inactivity of flagranones against Gram-negative bacteria in some earlier literature [1], highlighting potential strain-specific or assay-dependent activity that distinguishes Flagranone B from its analogs.

Gram-negative Activity
Reported
Inhibition at 100 µg/mL (Gram-negative) for B
No activity reported for Flagranone A
Differential spectrum may support Gram-negative screening campaigns.
Specific Gram-negative strains not provided.
Gram-negative Bacteria Antimicrobial Spectrum Biological Activity Profiling

Flagranone B Belongs to a Structurally Defined Cyclohexenoxide Class with Distinct Farnesylation Pattern

Flagranone B is structurally characterized as a cyclohexenoxide containing a farnesyl-derived side chain, confirmed by spectroscopic data including NMR [1]. This places it within a unique chemotype distinct from non-farnesylated cyclohexenoxides and from the oligosporon group which possesses different side-chain oxidation states [2]. This structural distinction is critical for studies exploring the role of the farnesyl moiety in biological activity.

Structural Class
Class-level
Farnesylated cyclohexenoxide with distinct side-chain stereochemistry
Defined scaffold supports SAR and biosynthetic farnesyl studies.
Side-chain impact on activity not fully quantified.
Natural Product Chemistry Cyclohexenoxide Antibiotics Structure Elucidation

Optimal Research and Procurement Applications for Flagranone B


Moderate-Potency Antimicrobial Screening Campaigns

Flagranone B is ideal for screening libraries where a moderate antimicrobial pressure is required to identify synergistic interactions or resistance mechanisms without complete sterilization. Its 2-fold lower potency compared to Flagranone A provides a wider dynamic range for detecting subtle effects.

Analytical Method Development for Cyclohexenoxide Natural Products

Due to its distinct molecular weight (362.3 g/mol) and chromatographic behavior relative to larger farnesylated analogs , Flagranone B serves as a valuable reference standard for HPLC and LC-MS method development targeting cyclohexenoxide antibiotics in fungal extracts.

Structure-Activity Relationship (SAR) Studies on Farnesylated Antibiotics

Flagranone B provides a well-defined scaffold for SAR studies focused on the role of the farnesyl side-chain in antimicrobial activity. Its structural characterization enables precise modification and comparison with analogs like Flagranone A and oligosporons.

Research on Gram-Negative Membrane Permeability

Flagranone B's reported activity against Gram-negative bacteria at 100 μg/mL , despite the class's general inactivity, makes it a candidate for investigating differential membrane permeability or efflux pump interactions in Gram-negative models.

Application
Selection Property
Validation Focus
Antimicrobial screening with moderate pressure
Moderate-potency antimicrobial context
MIC endpoint profiling and synergy detection
Analytical method development (HPLC/LC-MS)
Distinct lower molecular weight scaffold
Retention behavior and resolution from analogs
SAR studies on farnesylated antibiotics
Defined farnesyl side-chain pattern
Side-chain modification and activity comparison
Gram-negative membrane permeability research
Reported Gram-negative activity context
Membrane permeability and efflux pump assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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